Ivacaftor Carboxylic Acid N-Glucuronide
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Overview
Description
Ivacaftor Carboxylic Acid N-Glucuronide is a metabolite of Ivacaftor, a medication primarily used to treat cystic fibrosis. Ivacaftor itself is a CFTR (cystic fibrosis transmembrane conductance regulator) potentiator, which helps improve the function of the defective protein in cystic fibrosis patients. The glucuronide conjugate is formed as part of the body's process to metabolize and eliminate Ivacaftor.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ivacaftor Carboxylic Acid N-Glucuronide is typically synthesized through the conjugation of Ivacaftor with glucuronic acid. This reaction involves the enzymatic process in the liver, where glucuronic acid is transferred to Ivacaftor, forming the glucuronide conjugate.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of biotechnological methods. Enzymes such as uridine diphosphate-glucuronosyltransferase (UGT) are used to catalyze the glucuronidation reaction. The process requires controlled conditions, including specific pH levels and temperature to ensure the efficient formation of the glucuronide conjugate.
Chemical Reactions Analysis
Types of Reactions: Ivacaftor Carboxylic Acid N-Glucuronide primarily undergoes glucuronidation reactions. This reaction involves the transfer of glucuronic acid to Ivacaftor, facilitated by UGT enzymes.
Common Reagents and Conditions: The glucuronidation reaction requires the presence of uridine diphosphate-glucuronic acid (UDPGA) and UGT enzymes. The reaction is typically carried out in a buffered solution at physiological pH and body temperature.
Major Products Formed: The major product of this reaction is this compound, which is more water-soluble and easier for the body to excrete compared to the parent compound.
Scientific Research Applications
Ivacaftor Carboxylic Acid N-Glucuronide is primarily studied in the context of pharmacokinetics and drug metabolism. It helps researchers understand how Ivacaftor is processed in the body and how its metabolites contribute to its therapeutic effects and potential side effects. Additionally, the glucuronide conjugate is used in studies to develop better drug formulations and delivery methods for cystic fibrosis treatments.
Mechanism of Action
Ivacaftor Carboxylic Acid N-Glucuronide is similar to other glucuronide conjugates formed from various drugs. These compounds share the common feature of increased water solubility and enhanced excretion. this compound is unique in its role in treating cystic fibrosis and its specific metabolic pathway involving UGT enzymes.
Comparison with Similar Compounds
Paracetamol (acetaminophen) glucuronide
Ibuprofen glucuronide
Morphine glucuronide
Properties
Molecular Formula |
C30H34N2O11 |
---|---|
Molecular Weight |
598.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[3-[[2-tert-butyl-4-(2-carboxypropan-2-yl)-5-hydroxyphenyl]carbamoyl]-4-oxoquinolin-1-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C30H34N2O11/c1-29(2,3)15-10-16(30(4,5)28(41)42)19(33)11-17(15)31-25(38)14-12-32(18-9-7-6-8-13(18)20(14)34)26-23(37)21(35)22(36)24(43-26)27(39)40/h6-12,21-24,26,33,35-37H,1-5H3,(H,31,38)(H,39,40)(H,41,42)/t21-,22-,23+,24-,26-/m0/s1 |
InChI Key |
PEMIVKFFZZTDHD-AMWBNRJOSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CN(C3=CC=CC=C3C2=O)[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)C(C)(C)C(=O)O |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CN(C3=CC=CC=C3C2=O)C4C(C(C(C(O4)C(=O)O)O)O)O)O)C(C)(C)C(=O)O |
Origin of Product |
United States |
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